Weak Carbonic Anhydrase II (CA2) Inhibition Distinguishes It from Potent CA2 Inhibitors
N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide exhibits a Ki of 1.41 μM against recombinant human carbonic anhydrase II (CA2) as measured by stopped-flow CO2 hydration assay [1]. In contrast, a structurally distinct 3,5-dimethoxybenzamide derivative (BDBM50004932) displays a Ki of 60 nM against the same CA2 isoform [2]. This represents a 23.5-fold difference in potency. The target compound's weaker inhibition suggests it is not a potent CA2 inhibitor, which may be advantageous for applications requiring minimal interference with CA2 function while exploring other targets.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 1.41 μM |
| Comparator Or Baseline | 3,5-dimethoxybenzamide derivative BDBM50004932: Ki = 60 nM |
| Quantified Difference | 23.5-fold lower potency |
| Conditions | Recombinant human CA2, stopped-flow CO2 hydration assay, 15 min preincubation |
Why This Matters
Enables selection as a negative control or low-affinity probe in CA2-related studies.
- [1] BindingDB, BDBM50235685 (CHEMBL4065414). Ki: 1.41E+3 nM for human carbonic anhydrase II. View Source
- [2] BindingDB, BDBM50004932 (CHEMBL2380745). Ki: 60 nM for human carbonic anhydrase II. View Source
